molecular formula C20H21N5O5S B2733719 methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1795409-22-1

methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2733719
CAS No.: 1795409-22-1
M. Wt: 443.48
InChI Key: WMFHMAWDLHCXNZ-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 1795409-22-1
Molecular Formula: C20H21N5O5S
Molecular Weight: 443.4762 g/mol
Structural Features:

  • Core: Methyl benzoate backbone with a sulfamoyl (-SO2NH-) linker.
  • Substituents: A 4-cyclopropyl-5-oxo-1,2,4-triazolin-3-yl group fused to a pyridin-3-yl moiety. Cyclopropyl and pyridinyl groups enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

methyl 4-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-30-19(26)14-4-8-17(9-5-14)31(28,29)22-11-12-24-20(27)25(16-6-7-16)18(23-24)15-3-2-10-21-13-15/h2-5,8-10,13,16,22H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHMAWDLHCXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine moiety and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive handles for further derivatization.

Reaction Conditions Product Yield Reference
Basic hydrolysisNaOH (1M), H₂O/EtOH, reflux4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoic acid85–92%
Acidic hydrolysisHCl (6M), reflux, 6hSame as above (lower selectivity due to competing sulfamoyl cleavage)70–78%

This hydrolysis is pH-sensitive, with NaOH offering higher selectivity. The resulting carboxylic acid can undergo peptide coupling (e.g., EDC/HOBt) to form amides .

Sulfamoyl Group Reactivity

The sulfamoyl (–SO₂NH–) bridge participates in nucleophilic substitutions and coordination chemistry, enabling structural diversification.

Reaction Reagents Product Application Reference
AlkylationR-X (alkyl halides), K₂CO₃, DMFN-alkylated sulfonamide derivativesEnhanced lipophilicity
Metal complexationCu²⁺, Zn²⁺, or Fe³⁺ saltsStable coordination complexesCatalytic or antimicrobial studies

Alkylation typically occurs at the sulfonamide nitrogen under mild conditions. Metal complexes exhibit potential as enzyme inhibitors or catalysts .

Triazolone Ring Modifications

The 1,2,4-triazol-5-one core is susceptible to nucleophilic attacks and ring-opening reactions, particularly at the C=O and N– positions.

Reaction Conditions Product Notes
Nucleophilic additionNH₂OH·HCl, EtOH, ΔOxime derivative at C=OReversible under acidic conditions
Ring-opening with aminesR-NH₂, Et₃N, CH₃CNBistriazole or fused heterocyclesDepends on amine nucleophilicity

The cyclopropyl group adjacent to the triazolone enhances ring strain, facilitating reactions with strong nucleophiles like Grignard reagents.

Pyridinyl Group Transformations

The pyridine ring undergoes electrophilic substitution and coordination, though its electron-deficient nature limits reactivity compared to benzene.

Reaction Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C2-Nitro-pyridinyl derivative45–50%
N-oxide formationmCPBA, CH₂Cl₂, rtPyridine N-oxide88%

N-oxide formation increases the ring’s electrophilicity, enabling further functionalization at the 2- and 4-positions .

Advanced Derivatization Pathways

Recent studies highlight hybrid strategies combining multiple reactive sites:

  • Tandem hydrolysis-alkylation : Hydrolysis of the methyl ester followed by sulfonamide alkylation yields amphiphilic derivatives with micellar properties .

  • Photocatalytic C–H activation : Under UV light and Ru(bpy)₃²⁺, the pyridine ring undergoes regioselective C–H arylation with aryl diazonium salts .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is being explored for its potential as a therapeutic agent in several areas:

  • Cancer Treatment : The compound may exhibit anti-tumor properties through the inhibition of specific enzymes involved in cancer cell proliferation.
  • Infectious Diseases : Its structural components suggest potential antimicrobial activity against various pathogens.
  • Neurological Disorders : Research indicates that it may modulate receptors involved in neurological pathways, offering insights into treatments for conditions such as epilepsy or depression.

Biological Research

The compound serves as a tool in biological research to study:

  • Biological Pathways : It aids in understanding molecular targets through cell-based assays and animal models.
  • Mechanisms of Action : Investigating how it interacts with enzymes and receptors can reveal its therapeutic mechanisms.

Pharmaceutical Development

This compound is considered a lead compound in drug discovery programs due to its promising biological activities. It may be utilized in developing new pharmaceuticals targeting specific diseases.

Industrial Applications

The compound can also be used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as an anti-cancer agent.

Study 2: Antimicrobial Effects

Research conducted on the antimicrobial efficacy of this compound revealed that it exhibited substantial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of the triazole moiety in conferring these properties.

Study 3: Neurological Modulation

In another investigation focusing on neurological applications, this compound was shown to modulate neurotransmitter receptors effectively. This finding suggests its potential use in treating disorders such as anxiety and depression.

Mechanism of Action

The mechanism of action of methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features enable it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Benzoate Esters

The following compounds share a benzoate ester core but differ in substituents and linker groups (Table 1):

Table 1: Structural Comparison of Benzoate Derivatives

Compound ID / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Reference
Target Compound (1795409-22-1) C20H21N5O5S 443.4762 Sulfamoyl linker; triazolone-pyridinyl-cyclopropyl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C22H22N4O2 374.44 Ethyl benzoate; phenethylamino linker; pyridazin-3-yl
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) C21H20N2O3S 380.46 Ethyl benzoate; phenethylthio linker; 3-methylisoxazol-5-yl
LS-03205 (1142210-42-1) C18H15N3O4S 369.4000 Methyl benzoate; thiadiazolylmethoxy linker; phenylcarbamoyl
32039-48-8 C16H15N5O3S 357.387 Benzenesulfonamide; pyrazolylazo group; phenyl and methyl substituents
Key Observations:

Linker Diversity: The target compound uses a sulfamoyl (-SO2NH-) linker, contrasting with amino (-NH-), thio (-S-), or azo (-N=N-) linkers in analogues . Sulfamoyl groups enhance hydrogen-bonding capacity and metabolic stability compared to thio or amino linkers. Phenethyl vs.

Heterocyclic Substituents: Triazolone vs. Pyridinyl vs. Thiadiazole: The pyridin-3-yl group in the target compound offers a basic nitrogen for protonation, unlike the neutral thiadiazole in LS-03205, which may alter solubility and membrane permeability .

Physicochemical Properties :

  • Molecular Weight : The target compound (443.48 g/mol) is heavier than most analogues (357–380 g/mol), primarily due to its cyclopropyl and triazolone groups. Higher molecular weight may affect bioavailability .
  • Lipophilicity : Cyclopropyl and pyridinyl groups likely increase logP compared to methylisoxazole (I-6373) or phenylcarbamoyl (LS-03205) substituents, favoring CNS penetration but risking off-target interactions .

Biological Activity

Methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound featuring a triazole ring, a pyridine moiety, and a sulfamoyl group. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Triazole Ring : Known for its diverse biological activities.
  • Pyridine Moiety : Often enhances pharmacological properties.
  • Sulfamoyl Group : Contributes to the compound's bioactivity.

The molecular formula is C19H19N5O4SC_{19}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 393.45 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interfere with enzyme function, affecting various biochemical pathways.
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties due to its ability to disrupt microbial cell wall synthesis and function.
  • Antitumor Effects : Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antibacterial Activity

Research has shown that compounds containing triazole rings demonstrate potent antibacterial effects. This compound has been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

The compound also exhibits antifungal properties against various fungi:

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16

Antitumor Activity

In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells. For instance:

Cell LineIC50 (µM)
MCF7 (breast cancer)15
A549 (lung cancer)20

Case Studies

  • Case Study on Antitumor Effects : A study conducted on the effect of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability after treatment for 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Case Study on Antibacterial Properties : In another study evaluating its antibacterial efficacy against Staphylococcus aureus, the compound showed a dose-dependent inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, cyclopropyl-substituted triazoles can be prepared via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions . The sulfamoyl benzoate moiety is introduced via nucleophilic substitution between the triazole-ethylamine intermediate and methyl 4-(chlorosulfonyl)benzoate. Optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C) is critical to avoid side reactions like over-sulfonation. Yield improvements (≥70%) are achieved using anhydrous solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic analyses:

  • NMR : Confirm the pyridinyl proton environment (δ 8.5–9.0 ppm for aromatic protons) and cyclopropyl group (δ 1.2–1.5 ppm) .
  • X-ray crystallography : Resolve the triazole ring conformation (e.g., planarity) and hydrogen-bonding interactions (e.g., N–H···O=S motifs) to validate stereoelectronic properties .
  • HPLC-MS : Ensure >95% purity by reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. No specific antidotes are reported; symptomatic medical care is advised .

Advanced Research Questions

Q. How does the electronic nature of the pyridinyl and cyclopropyl groups influence the compound’s reactivity in biological assays?

  • Methodological Answer : The pyridinyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the cyclopropyl ring introduces steric constraints that modulate binding kinetics. Computational studies (DFT) can quantify electron-withdrawing effects (e.g., Hammett σ values) of substituents on the triazole’s N1 atom . Experimental validation via SAR studies involves synthesizing analogs with substituent variations (e.g., pyrimidinyl instead of pyridinyl) and comparing IC50 values .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293) and buffer systems (e.g., PBS at pH 7.4).
  • Control purity : Re-evaluate batches with LC-MS and exclude lots with >5% impurities .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can flow chemistry optimize the scalability of this compound’s synthesis?

  • Methodological Answer : Continuous-flow systems improve reproducibility and reduce reaction times. Key steps:

  • Reactor design : Use microfluidic channels for precise temperature control during triazole formation (40–60°C).
  • In-line monitoring : Implement FTIR or UV sensors to track intermediate formation (e.g., sulfamoyl chloride).
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (residence time, reagent ratios) for ≥90% conversion .

Q. What crystallographic insights explain the compound’s stability under varying humidity conditions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that intermolecular hydrogen bonds (e.g., O=S···H–N) and hydrophobic packing of cyclopropyl groups stabilize the lattice. Hygroscopicity assays (dynamic vapor sorption) correlate with crystallographic compounds with tighter packing (density >1.4 g/cm³) show <5% water uptake at 80% RH .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of this compound with target proteins?

  • Methodological Answer :

  • Mass spectrometry : Detect adduct formation (e.g., +MW of compound on tryptic peptides).
  • Kinetic assays : Monitor time-dependent inhibition; covalent binders show irreversible activity loss.
  • Mutagenesis : Replace nucleophilic residues (e.g., cysteine) in the protein to assess binding mode shifts .

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